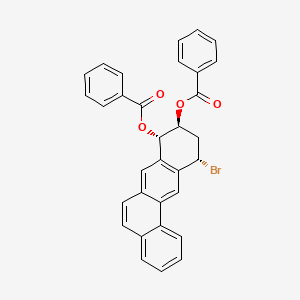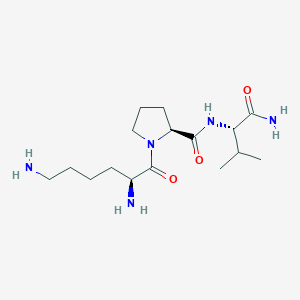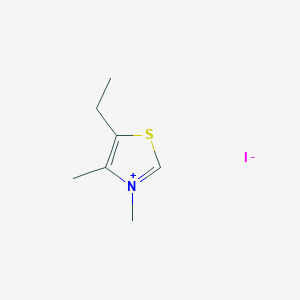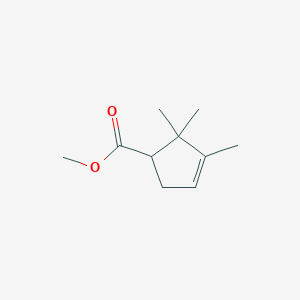![molecular formula C5H7ClN4OS B14619629 {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride CAS No. 57235-86-6](/img/structure/B14619629.png)
{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride is a chemical compound that features a tetrazole ring, a sulfanyl group, and an acetyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride typically involves the reaction of 5-methyl-2H-tetrazole with a suitable sulfanylating agent, followed by acetylation with acetyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The acetyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Cycloaddition Conditions: Elevated temperatures and the presence of catalysts
Major Products
Substitution Products: Various amides, esters, and thioesters.
Oxidation Products: Sulfoxides and sulfones.
Cycloaddition Products: New heterocyclic compounds
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development and as a tool in biochemical studies .
Industry
In the materials science field, the compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Mecanismo De Acción
The mechanism of action of {[(5-Methyl-2H-tetrazol-2-yl)methyl]sulfanyl}acetyl chloride and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Tetrazole Derivatives: Compounds like 5-methyl-2H-tetrazole and its various substituted forms.
Sulfanyl Acetyl Chlorides: Compounds with similar sulfanyl and acetyl chloride functionalities.
Uniqueness
Its tetrazole ring provides stability and biological activity, while the sulfanyl and acetyl chloride groups offer versatile reactivity for synthetic applications .
Propiedades
Número CAS |
57235-86-6 |
|---|---|
Fórmula molecular |
C5H7ClN4OS |
Peso molecular |
206.65 g/mol |
Nombre IUPAC |
2-[(5-methyltetrazol-2-yl)methylsulfanyl]acetyl chloride |
InChI |
InChI=1S/C5H7ClN4OS/c1-4-7-9-10(8-4)3-12-2-5(6)11/h2-3H2,1H3 |
Clave InChI |
HHHQIMZSACBPOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=N1)CSCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)





